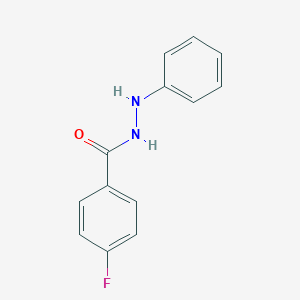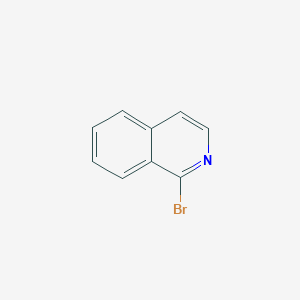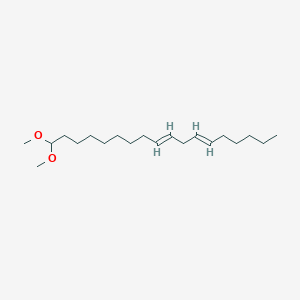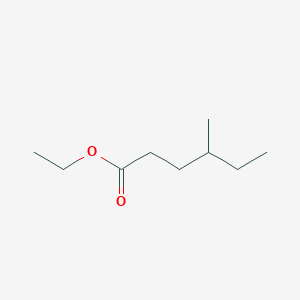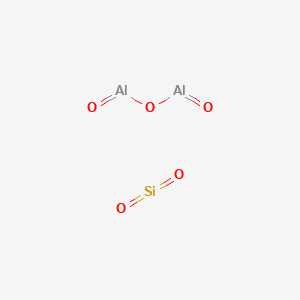
硅铝酸盐
描述
Aluminosilicate refers to materials containing anionic Si-O-Al linkages. The associate cations are commonly sodium (Na+), potassium (K+), and protons (H+). These materials occur as minerals and synthetic materials, often in the form of zeolites .
Synthesis Analysis
Aluminosilicates are synthesized by reactions of silicates, aluminates, and other compounds. They have the general formula (MAlO2)(SiO2)x(H2O)y where M+ is usually H+ and Na+. The Si/Al ratio is variable, which provides a means to tune the properties .
Molecular Structure Analysis
The basic building block of aluminosilicates is the silica tetrahedron, represented as [SiO4]4-, where a silicon atom is surrounded by four oxygen atoms in a tetrahedral structure .
Physical And Chemical Properties Analysis
Aluminosilicates exhibit a wide range of physical and chemical properties, largely determined by their structure and composition. These properties include high melting points, excellent thermal stability, good chemical resistance, and unique ion-exchange capacities .
科学研究应用
Thermal Insulation and High-Temperature Filtration
Field
Materials Science
Application
Aluminosilicate fibers are used for thermal insulation up to 1150 or 1000°C and high-temperature filtration .
Methods
These fibers are produced by spinning fibers from melts, sol-gel technology, and spinning from solutions of metal salts .
Results
The use of aluminosilicate fibers in these applications has proven effective due to their high temperature resistance .
Reinforcement of Composites
Field
Aerospace and Defense Industries
Application
Aluminosilicate fibers are used for the reinforcement of composites in the aerospace and defense industries .
Methods
The fibers are incorporated into the composite materials to enhance their strength and durability .
Results
The addition of aluminosilicate fibers has been shown to significantly improve the performance of these composites .
Adsorption of Heavy Metal Ions
Field
Environmental Science
Application
Mesoporous aluminum silicate is used for the adsorption of heavy metal ions, such as lead (Pb II), from aqueous solutions .
Methods
Aluminum silicate powder is synthesized using a two-step sol-gel method, which results in a mesoporous structure with a large specific surface area .
Results
The maximum adsorption capacities of Pb (II) ions onto the two-step sol-gel method powder were over four-times higher than that of the co-precipitation powder .
Adsorption of Organic Dyes
Application
Mesoporous aluminum silicate is used for the adsorption of organic dyes, such as methylene blue, from aqueous solutions .
Methods
Similar to the method used for heavy metal ion adsorption, a two-step sol-gel method is used to synthesize the aluminum silicate powder .
Results
The maximum adsorption capacities of methylene blue onto the two-step sol-gel method powder were over seven-times higher than that of the co-precipitation powder .
Catalytic Performance
Field
Chemical Engineering
Application
Aluminosilicates are used as catalysts in various chemical reactions .
Methods
Research is ongoing to improve the catalytic performance of aluminosilicates, including studying the role of extra-framework cations and developing synthetic methods for tailored structures and compositions .
Results
Improvements in the catalytic performance of aluminosilicates have been reported, although specific quantitative data is not provided .
Biomedical Applications
Field
Biomedical Engineering
Application
Aluminosilicate nanoparticles have shown promise in various biomedical applications, including drug delivery systems, biomedical imaging, biosensing, and tissue engineering .
Methods
The nanoparticles are synthesized and then incorporated into the biomedical systems .
Results
Promising results have been demonstrated in these applications, although specific quantitative data is not provided .
Pesticide Filtration and Phytochrome Removal
Field
Environmental Engineering
Application
Aluminosilicate ceramic membranes are used for pesticide filtration and phytochrome removal .
Methods
The membranes are prepared using non-firing processes and are enhanced with iron-based metal–organic frameworks (Fe-MOF/non-firing aluminosilicate membranes) .
Results
These membranes demonstrated a flexural strength of 8.7 MPa under wet-culture conditions . The chlorophyll adsorption of spinach conducted on these membranes showed a removal rate exceeding 90% at room temperature and pH = 9 .
Energy and Environmental Applications
Field
Nanotechnology for Energy and Environmental Engineering
Application
Halloysite Nanotubes (HNT), a naturally available, clay-based aluminosilicate nanomaterial, is used in various energy and environmental applications .
Methods
HNT is used as nano-support systems to immobilize various types of guest molecules .
Results
The use of such ‘guest molecule HNT’-based nano-support systems for the remediation of environmental pollutants, as well as for energy applications has been discussed .
Antimicrobial and Antiviral Properties
Field
Biomedical Applications
Application
Aluminosilicate nanoparticles have shown potent antimicrobial and antiviral properties .
Methods
The nanoparticles are synthesized and then tested for their antimicrobial and antiviral properties .
Results
Recycling of Aluminosilicate-Based Solid Wastes
Application
Aluminosilicate-based solid wastes, such as furnace slag, fly ash, red mud, and most of the bio-ashes, can be turned into alternative binder materials to Portland cement .
Methods
This is achieved using alkali activation technology .
Results
This method helps to reduce the carbon footprint of the construction and maintenance activities of concrete structures .
Agricultural Pollution Control
Application
MOF-enhanced aluminosilicate ceramic membranes are used for agricultural pollution control .
Methods
These membranes are prepared using non-firing processes and are enhanced with iron-based metal–organic frameworks (Fe-MOF/non-firing aluminosilicate membranes) .
Results
The chlorophyll adsorption of spinach conducted on these membranes showed a removal rate exceeding 90% at room temperature and pH = 9 .
Energy Storage Devices
Application
Halloysite Nanotubes (HNT), a naturally available, clay-based aluminosilicate nanomaterial, is used in energy storage devices .
Results
The use of such ‘guest molecule HNT’-based nano-support systems for energy applications has been discussed .
Remediation of Environmental Pollutants
Application
Halloysite Nanotubes (HNT) are used for the remediation of environmental pollutants .
Methods
Similar to the method used for energy storage devices, HNT is used as nano-support systems to immobilize various types of guest molecules .
Results
The use of such ‘guest molecule HNT’-based nano-support systems for the remediation of environmental pollutants has been discussed .
安全和危害
未来方向
The Aluminosilicate market witnessed contrasting trends across regions. European nations experienced a surge in Aluminosilicate prices due to supply shortages stemming from challenging economic conditions and disruptions in the supply chain . There is also ongoing research into improving the thermal resistance of alkali-activated aluminosilicate wastes .
属性
IUPAC Name |
dioxosilane;oxo(oxoalumanyloxy)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.O2Si.3O/c;;1-3-2;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPSIPDUKPIQMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Al]O[Al]=O.O=[Si]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid, White odorless powder; [Zeolyst International MSDS] | |
| Record name | Zeolites | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zeolites | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21856 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Zeolites | |
CAS RN |
1318-02-1, 1332-09-8, 12141-46-7 | |
| Record name | Zeolites | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pumice | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zeolites | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zeolites | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminium silicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



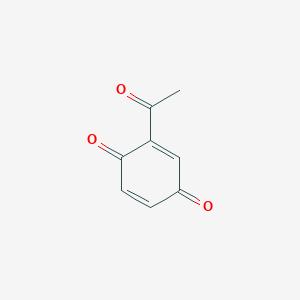
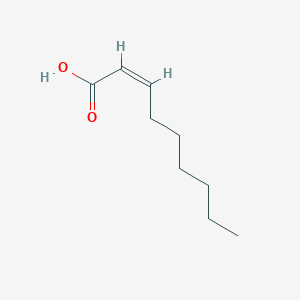
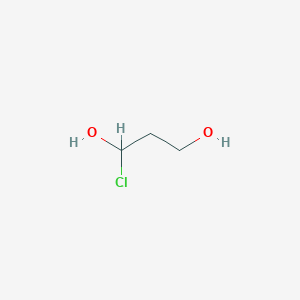
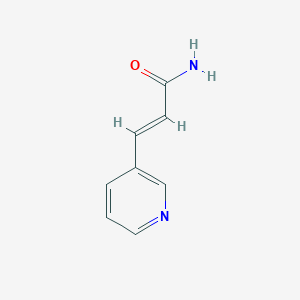
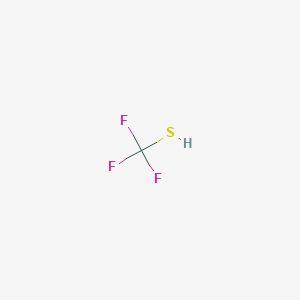
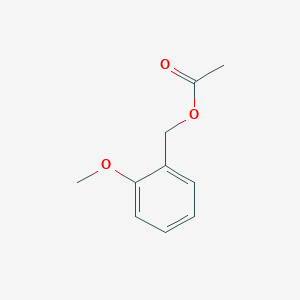
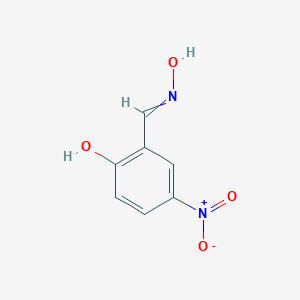

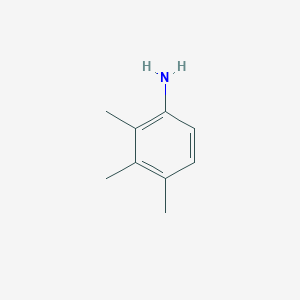
![2,2-Difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B74831.png)
